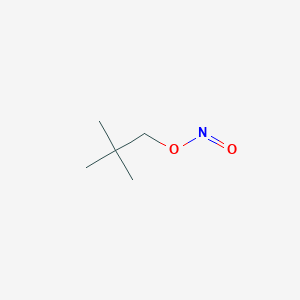

Nitrous acid, 2,2-dimethylpropyl ester

Description

Properties

CAS No. |

77212-96-5 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2,2-dimethylpropyl nitrite |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)4-8-6-7/h4H2,1-3H3 |

InChI Key |

YIGAWISCEHGPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CON=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrous acid, 2,2-dimethylpropyl ester can be synthesized through the esterification of nitrous acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the nitrous acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the esterification takes place. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the nitrous ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Nitrous acid and 2,2-dimethylpropanol.

Oxidation: Corresponding nitro compounds.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nitrous acid, 2,2-dimethylpropyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and nitro compounds.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitrous acid derivatives.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of nitrous acid, 2,2-dimethylpropyl ester involves its ability to release nitrous acid upon hydrolysis. Nitrous acid can then participate in various chemical reactions, including the formation of nitro compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility: Neopentyl esters are favored in high-temperature applications due to their resistance to degradation (e.g., Tetradecanoic acid neopentyl ester in lubricants) .

- Emerging Applications : Phosphoramidocyanidate esters () are explored in asymmetric catalysis, highlighting the versatility of neopentyl-based esters in diverse fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for nitrous acid, 2,2-dimethylpropyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of nitrous acid with 2,2-dimethylpropanol under acidic or anhydrous conditions. Key factors include temperature control (0–5°C to minimize decomposition ), solvent selection (e.g., dichloromethane for inert environments), and stoichiometric ratios to avoid side reactions like oxidation. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility and potential byproducts. Yield optimization requires monitoring pH and using catalysts like sulfuric acid or molecular sieves .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : The H NMR spectrum shows a singlet for the tert-butyl group (δ ~1.2 ppm) and a characteristic O-N=O proton signal (δ ~8.5–9.5 ppm). C NMR resolves the ester carbonyl (δ ~155–160 ppm) .

- IR : Strong absorbance at ~1620–1680 cm (N=O stretch) and ~1250–1300 cm (C-O ester bond) .

- Mass Spectrometry : Molecular ion peaks at m/z 131 (CHON) and fragment ions at m/z 57 (tert-butyl group) .

Q. How does the steric hindrance of the 2,2-dimethylpropyl group affect the hydrolytic stability of nitrous acid esters compared to linear alkyl analogs?

- Methodological Answer : The bulky tert-butyl group reduces hydrolysis rates by shielding the ester bond. Comparative studies using pH-dependent kinetic assays (e.g., UV-Vis monitoring at 270 nm for nitrite release) show a 3–5x slower hydrolysis rate versus linear analogs (e.g., ethyl or methyl esters) in aqueous buffers (pH 7–9). Activation energy calculations via Arrhenius plots further validate this trend .

Advanced Research Questions

Q. What computational approaches can predict the thermal decomposition pathways of this compound, and how do they align with experimental TGA/DSC data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify primary decomposition pathways, such as homolytic cleavage of the O-N bond (ΔH ≈ 120–150 kJ/mol). Experimental validation via TGA shows two mass-loss events: initial ester decomposition (~150°C) followed by tert-butyl radical recombination (~250°C). Discrepancies between simulated and observed DSC endotherms (~10–15°C) suggest solvent residues or impurities require stricter purification protocols .

Q. How can conflicting literature reports on the catalytic activity of nitrous acid esters in nitroxyalkylation reactions be resolved through systematic kinetic studies?

- Methodological Answer : Contradictions often arise from unaccounted variables like trace water or oxygen. A stepwise approach includes:

- Controlled Environment : Conduct reactions under inert atmospheres (argon/glovebox) with anhydrous solvents.

- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates (λ = 300–400 nm for nitroxy intermediates).

- Isotopic Labeling : O-labeled esters differentiate between radical vs. ionic mechanisms.

- Statistical Analysis : Multivariate regression identifies dominant factors (e.g., solvent polarity, steric effects) .

Q. What advanced chromatographic methods (e.g., 2D-LC/MS) are required to separate and quantify degradation products of this compound under oxidative conditions?

- Methodological Answer : Two-dimensional liquid chromatography (2D-LC) with a C18 column (first dimension) and HILIC column (second dimension) resolves polar degradation products (e.g., nitrite, tert-butyl alcohol). Coupling with high-resolution MS (Q-TOF) enables identification via exact mass (<5 ppm error). Quantification uses deuterated internal standards (e.g., d-nitrite) to correct for matrix effects. Limit of detection (LOD) reaches 0.1 ppb for trace analytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.